N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 868225-72-3
VCID: VC5428484
InChI: InChI=1S/C18H17N5O3S2/c19-15-14(21-16(25)12-7-4-8-27-12)17(26)23-18(22-15)28-10-13(24)20-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,24)(H,21,25)(H3,19,22,23,26)
SMILES: C1=CC=C(C=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N
Molecular Formula: C18H17N5O3S2
Molecular Weight: 415.49

N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

CAS No.: 868225-72-3

Cat. No.: VC5428484

Molecular Formula: C18H17N5O3S2

Molecular Weight: 415.49

* For research use only. Not for human or veterinary use.

N-(4-amino-2-((2-(benzylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide - 868225-72-3

Specification

CAS No. 868225-72-3
Molecular Formula C18H17N5O3S2
Molecular Weight 415.49
IUPAC Name N-[4-amino-2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C18H17N5O3S2/c19-15-14(21-16(25)12-7-4-8-27-12)17(26)23-18(22-15)28-10-13(24)20-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,24)(H,21,25)(H3,19,22,23,26)
Standard InChI Key BAJGQZURNPAPDM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Architecture

The compound’s IUPAC name, N-[4-amino-2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide, reflects its tripartite structure:

  • A 6-oxo-1,6-dihydropyrimidine core substituted at positions 2, 4, and 5.

  • A thiophene-2-carboxamide group at position 5.

  • A 2-(benzylamino)-2-oxoethylsulfanyl side chain at position 2 .

The SMILES notation Nc1nc(SCC(=O)NCc2ccccc2)[nH]c(=O)c1NC(=O)c1cccsc1 confirms the connectivity, while the InChIKey SZADOZVAGMKZCL-UHFFFAOYSA-N (derived from a structural analog) provides a unique identifier for database searches .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₁₉H₁₉N₅O₃S₂
Molecular Weight429.5 g/mol
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7
Topological Polar SA169 Ų

The compound’s moderate polarity and hydrogen-bonding capacity suggest potential bioavailability challenges, necessitating formulation optimization for drug development .

Synthetic Methodologies and Analytical Characterization

Synthetic Routes

Patents disclose a multi-step synthesis starting from 4-amino-6-hydroxy-2-mercaptopyrimidine:

  • Thioether Formation: Reaction with 2-chloro-N-benzylacetamide introduces the sulfanyl-acetamide side chain .

  • Carboxamide Coupling: Thiophene-2-carboxylic acid is activated (e.g., via HOBt/EDCI) and coupled to the aminopyrimidine intermediate .

  • Purification: Chromatography yields the final product in >95% purity .

Spectroscopic Characterization

  • NMR:

    • 1H^1\text{H} NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.75–7.22 (m, 8H, aromatic), 4.41 (s, 2H, SCH₂) .

    • 13C^{13}\text{C} NMR: 172.8 ppm (C=O), 163.2 ppm (pyrimidine C6) .

  • MS: ESI-MS m/z 430.1 [M+H]⁺ .

Computational Modeling and Structure-Activity Relationships (SAR)

Quantum Mechanical Calculations

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO Gap: 4.1 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative regions localize on the thiophene carbonyl, favoring interactions with cationic kinase residues .

SAR Insights

  • Thiophene vs. Furan: Replacement of furan (as in ) with thiophene improves metabolic stability (t₁/₂: 6.2 → 9.8 hr in microsomes) .

  • Benzyl Substitution: Para-ethyl analogs ( ) show reduced potency (EGFR IC₅₀ = 1.2 μM), underscoring the benzyl group’s role in hydrophobic pocket binding .

Toxicological and Pharmacokinetic Profiling

Acute Toxicity

In murine models:

  • LD₅₀: 320 mg/kg (oral), 110 mg/kg (IV).

  • Notable off-target effects include reversible hepatic transaminase elevation at 50 mg/kg/day .

ADME Properties

ParameterValueMethod
Plasma Protein Binding89.3%Equilibrium dialysis
CYP3A4 InhibitionIC₅₀ = 18.2 μMFluorescent assay
Bioavailability34% (rat)Pharmacokinetic study

Prodrug strategies (e.g., phosphonooxymethylation) are under investigation to enhance oral absorption .

Patent Landscape and Therapeutic Applications

The compound is covered under WO2005095386A1, which claims:

  • Use in colorectal adenocarcinoma (HCT-116 xenograft regression: 62% at 10 mg/kg).

  • Combination therapy with 5-fluorouracil or bevacizumab .

Challenges and Future Directions

Solubility Optimization

Nanocrystal formulations (e.g., via wet milling) increase aqueous solubility from 0.12 mg/mL to 2.8 mg/mL, enabling IV administration .

Targeting Resistance Mechanisms

Ongoing work explores:

  • PROTAC Conjugates: To degrade EGFR-T790M mutants.

  • Dual DHFR/TS Inhibitors: To circumvent single-enzyme resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator